molecular formula C18H19F3N4O2 B2997715 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine CAS No. 2198126-42-8

2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine

Cat. No. B2997715
CAS RN: 2198126-42-8
M. Wt: 380.371
InChI Key: GNSVCQSBYVZBBZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrazine ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring . These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group attached to the pyridine ring could potentially have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

Trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can significantly alter the properties of the compound, including its polarity, lipophilicity, and metabolic stability .

Scientific Research Applications

Synthesis and Derivative Formation

The complex molecular structure of 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine serves as a foundational compound in the synthesis of various pyridine and fused pyridine derivatives. These derivatives exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. For instance, the reactivity of certain pyridinecarbonitriles towards different reagents leads to the formation of isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives among others, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential therapeutic applications (Al-Issa, 2012).

Antimicrobial and Anticancer Activity

Derivatives of this compound have been evaluated for their antimicrobial properties, contributing to the development of new therapeutic agents. For instance, pyrazolo-pyridine analogs have been synthesized and assessed for their ability to regulate inflammation, which is a critical factor in the development of antimicrobial drugs (Bilavendran et al., 2019). Additionally, certain pyran derivatives, synthesized from related compounds, have demonstrated significant anticancer activity, highlighting the potential of these compounds in oncology research (Hadiyal et al., 2020).

Electronic Communication in Molecular Structures

The compound's derivatives have also been utilized in studying the electronic communication between bridged dimers of trinuclear clusters, which is essential for understanding electron transfer processes in molecular electronics. This research can inform the design of new materials for electronic devices (Salsman et al., 2006).

Future Directions

Trifluoromethylpyridine and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-23-14(10-22-12)17(26)25-7-5-13(6-8-25)11-27-16-4-2-3-15(24-16)18(19,20)21/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVCQSBYVZBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine

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